molecular formula C9H9BrFIO B14770283 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Cat. No.: B14770283
M. Wt: 358.97 g/mol
InChI Key: WXQFCSDRQONPED-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-iodo-4-propoxybenzene is a polysubstituted aromatic compound with the molecular formula C₉H₈BrFIO. Its structure features a benzene ring substituted with bromine (position 1), fluorine (position 3), iodine (position 2), and a propoxy group (position 4). The propoxy group (–OCH₂CH₂CH₃) imparts lipophilicity, influencing solubility in organic solvents, while the heavy halogens (Br, I) contribute to high density (~2.3 g/mL, inferred from analogs) and reactivity in cross-coupling reactions . This compound is listed with 95% purity in commercial catalogs, suggesting its use in pharmaceutical intermediates or organic synthesis .

Properties

Molecular Formula

C9H9BrFIO

Molecular Weight

358.97 g/mol

IUPAC Name

1-bromo-3-fluoro-2-iodo-4-propoxybenzene

InChI

InChI=1S/C9H9BrFIO/c1-2-5-13-7-4-3-6(10)9(12)8(7)11/h3-4H,2,5H2,1H3

InChI Key

WXQFCSDRQONPED-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while oxidation may produce a corresponding ketone or aldehyde .

Scientific Research Applications

1-Bromo-3-fluoro-2-iodo-4-propoxybenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and interactions with other molecules. The propoxy group can enhance the compound’s solubility and facilitate its incorporation into larger molecular structures .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The table below compares key analogs based on substituent patterns and properties:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
1-Bromo-3-fluoro-2-iodo-4-propoxybenzene Br (1), F (3), I (2), OPr (4) C₉H₈BrFIO ~347.97* High reactivity in coupling; lipophilic
1-Bromo-4-fluoro-2-iodobenzene Br (1), F (4), I (2) C₆H₃BrFI 300.89 Density: 2.3 g/mL; Suzuki coupling
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Br (1), F (3), OMe (2), NO₂ (4) C₇H₅BrFNO₃ 290.03 Nitro group: electron-withdrawing; hazardous
4-Bromo-1-fluoro-2-methoxybenzene Br (4), F (1), OMe (2) C₇H₆BrFO 221.03 Similarity score: 0.94 to target

*Calculated based on atomic weights; exact CAS data unavailable.

Key Observations:
  • Halogen Reactivity: Iodine in the target compound enables efficient participation in Ullmann or Sonogashira couplings due to its superior leaving-group ability compared to bromine or chlorine .
  • Ether Groups : The propoxy group in the target compound enhances steric bulk and lipophilicity relative to methoxy (–OMe) analogs, affecting solubility and directing effects in electrophilic substitution (ortho/para-directing) .
  • Nitro vs. Propoxy : The nitro group in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene increases polarity and toxicity, limiting its use in biological applications compared to the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene, and how do substituent positions influence reaction efficiency?

  • Methodology : Begin with halogenation of the benzene ring, leveraging sequential electrophilic substitution. For example, introduce iodine first (due to its lower reactivity in electrophilic substitution) at position 2, followed by bromine at position 1 and fluorine at position 3. The propoxy group (position 4) can be introduced via nucleophilic aromatic substitution (SNAr) using propyl bromide under basic conditions. Use regioselective directing groups (e.g., meta-directing halogens) to control substitution patterns .
  • Key Considerations : Monitor reaction temperatures to avoid premature dehalogenation. Employ inert atmospheres (N₂/Ar) to stabilize iodide intermediates.

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Expect splitting patterns from adjacent fluorine (e.g., coupling constants ~10–20 Hz for ortho-F substituents). Use deuterated DMSO or CDCl₃ to resolve overlapping peaks .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns (Br, I).
    • Chromatography : Optimize HPLC using C18 columns with acetonitrile/water gradients. Adjust pH to 3–4 (with 0.1% TFA) to improve peak symmetry .

Q. What safety precautions are critical when handling this compound?

  • Handling : Use closed systems or fume hoods to minimize exposure to volatile halogenated intermediates. Avoid skin contact with iodine-containing species, which may cause dermatitis .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use respiratory protection (e.g., N95 masks) during powder handling .

Advanced Research Questions

Q. How do competing substituents (Br, F, I, propoxy) influence regioselectivity in cross-coupling reactions like Suzuki-Miyaura?

  • Mechanistic Insight : The iodine atom (position 2) acts as a superior leaving group in Pd-catalyzed couplings compared to bromine (position 1). Fluorine (position 3) stabilizes adjacent σ-complexes via electron-withdrawing effects, directing coupling to position 2.
  • Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. CsF) to enhance selectivity. Use DFT calculations to predict transition-state energies for competing pathways .

Q. What strategies mitigate side reactions (e.g., dehalogenation or ether cleavage) during functionalization?

  • Dehalogenation : Avoid strongly reducing conditions (e.g., LiAlH₄) that may strip iodine. Use mild reductants like NaBH₄ in THF at 0°C.
  • Ether Stability : Protect the propoxy group during acidic/basic reactions by silylation (e.g., TBSCl) or using non-nucleophilic bases (e.g., DBU) .

Q. How can researchers resolve contradictions in spectroscopic data caused by substituent proximity?

  • Case Study : Overlapping ¹H NMR signals from ortho-F and meta-Br can be deconvoluted via 2D NMR (COSY, HSQC). For ¹⁹F NMR, reference external CFCl₃ to assign chemical shifts accurately.
  • Computational Aids : Use software like MestReNova to simulate spectra based on substituent electronegativity and steric effects .

Data Contradiction Analysis

Q. Why might reported melting points for similar halogenated benzenes vary across studies?

  • Factors : Polymorphism, solvent impurities, or incomplete drying. For 1-Bromo-3-fluoro-4-iodobenzene, literature mp ranges from 46–48°C, but hygroscopicity or trace H₂O can depress observed values. Validate purity via DSC or TGA .

Q. How to address discrepancies in reaction yields when scaling up synthesis?

  • Scale-Up Challenges : Heat dissipation inefficiencies or mixing limitations in batch reactors. Switch to flow chemistry for improved heat/mass transfer. Monitor intermediates via inline FTIR .

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